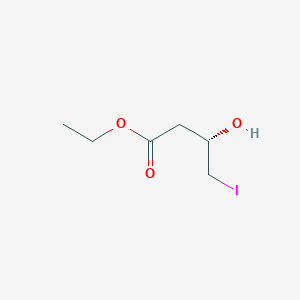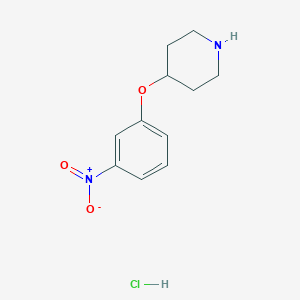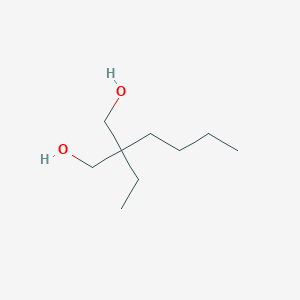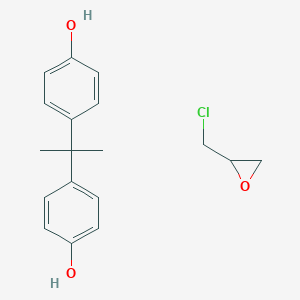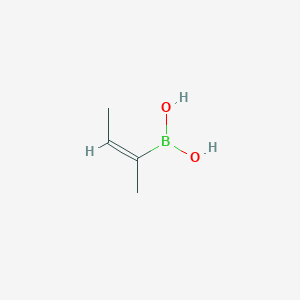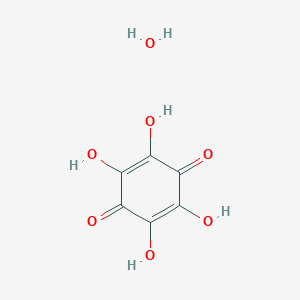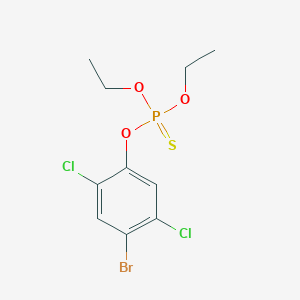
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl
Vue d'ensemble
Description
4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (also known as BCB) is a small organic molecule used in a variety of applications, ranging from medical to industrial. BCB has unique properties that make it an attractive choice for a wide range of applications. It is a highly stable compound and is resistant to many environmental conditions, making it an ideal candidate for use in lab experiments. BCB has been studied extensively in the scientific research field and has been found to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Matériau hôte dans les diodes organiques électroluminescentes phosphorescentes (PhOLED)
Le CBP est largement utilisé comme matériau hôte dans les PhOLED . Dans ces dispositifs, le CBP est utilisé pour transférer l'énergie d'excitation vers l'émetteur et confiner l'exciton dans la couche émissive . Les spectres d'absorption du CBP en phase gazeuse et condensée ont été simulés en utilisant la théorie de la fonctionnelle de la densité à liaison serrée corrigée à longue portée dépendante du temps (TD-LC-DFTB), qui s'avère être une méthode précise et robuste pour calculer les énergies d'excitation du CBP .
Technologie OLED
Le CBP joue un rôle important dans le développement de la technologie OLED en raison de sa forte luminosité, de son faible coût, de sa faible consommation d'énergie, de son légèreté et de sa flexibilité mécanique . Il est utilisé dans de nombreux appareils tels que les téléviseurs, les téléphones mobiles et autres sources d'éclairage .
Diodes organiques électroluminescentes phosphorescentes (PhOLED)
Dans les PhOLED, le CBP est utilisé comme matériau hôte où l'émetteur phosphorescent à base de métal lourd est dopé . Ces types d'OLED ont suscité beaucoup d'attention car ils peuvent générer de la lumière à partir des états singulet et triplet, ce qui permet à l'efficacité quantique interne d'atteindre près de 100 % .
Stabilité morphologique en électroluminescence
Un nouveau composé (BCBP) basé sur la modification du CBP par liaison de pont arylméthylène a été synthétisé . Ce composé a présenté une température de transition vitreuse (Tg) élevée de 173 °C due à l'introduction de la structure pontée, contrastant remarquablement avec une Tg basse de 62 °C pour le CBP . Cette stabilité morphologique est cruciale pour l'efficacité de l'électroluminescence <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/200
Mécanisme D'action
Target of Action
The primary target of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl, also known as CBP, is the active layer in organic photovoltaics (OPVs) devices . It is also used as a charge transport material in Organic Field-Effect Transistors (OFETs) .
Mode of Action
CBP interacts with its targets by serving as a hole transport material . It provides a suitable matrix for efficient energy transfer from dopant molecules .
Biochemical Pathways
The biochemical pathways affected by CBP are primarily related to the energy transfer processes in organic electronic devices .
Result of Action
This is due to the efficient energy transfer from dopant molecules that CBP facilitates .
Action Environment
The action of CBP can be influenced by environmental factors such as temperature and the presence of other materials in the device. For instance, the compound has a melting point of 281-285 °C , indicating that it can withstand high temperatures.
Safety and Hazards
CBP is classified as causing skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity - single exposure (Category 3, Respiratory system). The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Orientations Futures
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl are largely tied to its role in organic electronics
Cellular Effects
Its primary use in OLED devices suggests that it may not have significant interactions with biological cells .
Molecular Mechanism
The molecular mechanism of action for 4,4’-Bis(9-carbazolyl)-2,2’-dimethylbiphenyl is primarily understood in the context of its role in OLED devices . It provides a suitable matrix for efficient energy transfer from dopant molecules, leading to enhanced electroluminescence and color purity in OLEDs .
Temporal Effects in Laboratory Settings
It is known to be stable and does not degrade easily .
Metabolic Pathways
Given its primary use in electronics, it may not participate in biological metabolic pathways .
Transport and Distribution
Its use in electronics suggests it may not be significantly transported or distributed in biological systems .
Subcellular Localization
Given its primary use in electronics, it may not localize within biological cells .
Propriétés
IUPAC Name |
9-[4-(4-carbazol-9-yl-2-methylphenyl)-3-methylphenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2/c1-25-23-27(39-35-15-7-3-11-31(35)32-12-4-8-16-36(32)39)19-21-29(25)30-22-20-28(24-26(30)2)40-37-17-9-5-13-33(37)34-14-6-10-18-38(34)40/h3-24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUJKAYZIMMJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621608 | |
| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120260-01-7, 604785-54-8 | |
| Record name | 9,9'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)di(9H-carbazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(9H-carbazol-9-yl)-2,2'-dimethylbiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4,4'-Bis(9-carbazolyl)-2,2'-dimethylbiphenyl (CDBP) in OLEDs and how does it interact with other materials?
A1: this compound (CDBP) acts as a host material in OLEDs, particularly in those utilizing thermally activated delayed fluorescence (TADF) emitters [, ]. It serves as both a host and a hole transporting layer due to its favorable energy levels and charge carrier mobility.
- Charge Preseparation: The exciplex matrix supports charge preseparation for the step-by-step charge transfer-based energy transfer, effectively suppressing quenching effects [].
- Enhanced RISC: The exciplex matrix elevates the reverse intersystem crossing (RISC) efficiencies, allowing for efficient upconversion of triplet excitons to singlet excitons, which is crucial for TADF [].
- Reduced Triplet Nonradiative Decay: The exciplex matrix helps to reduce the rate of nonradiative decay from the triplet state, further improving the efficiency of light emission [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





